tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
tert-Butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1311390-87-0) is a bicyclic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. Its structure includes a tertiary butyl carbamate group at position 2 and an amino group at position 4. This compound is widely used in pharmaceutical synthesis as a chiral building block due to its conformational rigidity, which enhances binding specificity in drug-target interactions . Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1R,4S,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJMZLZBOIHIRI-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1[C@@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117516 | |
| Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4S,6R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311390-86-9 | |
| Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4S,6R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311390-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4S,6R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-azabicyclo[2.2.2]octane derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its bicyclic structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Opioid Receptor Modulation
Research has indicated that derivatives of this compound can act as selective modulators of opioid receptors, which are critical in pain management therapies. Studies have shown that specific modifications can lead to compounds with reduced side effects compared to traditional opioids, potentially addressing the opioid crisis by providing safer alternatives .
Neuropharmacology Applications
2. Cognitive Enhancement
The compound has been investigated for its potential role in cognitive enhancement and neuroprotection. Its structure is reminiscent of certain neurotransmitters and can influence synaptic transmission.
Case Study: Memory Improvement
In animal models, compounds derived from this compound have demonstrated improvements in memory retention and learning capabilities. These findings suggest that it may be useful in developing therapies for conditions such as Alzheimer's disease and other forms of dementia .
Synthetic Intermediate Applications
3. Synthesis of Complex Molecules
This compound is utilized as an intermediate in the synthesis of more complex organic molecules due to its versatile functional groups.
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Used to create new drug candidates with enhanced efficacy and selectivity |
| Organic Synthesis | Acts as a versatile intermediate for generating complex molecular architectures |
| Material Science | Potential use in developing new materials with specific mechanical or thermal properties |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[2.2.2]octane Core
(a) Amino vs. Hydroxy Substituents
- Molecular formula: C₁₂H₂₁NO₃ (MW: 227.3 g/mol) . Applications: Intermediate for oxidation reactions or prodrug synthesis.
- tert-Butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate The amino group enables salt formation (e.g., HCl salts) and nucleophilic reactivity, critical for coupling reactions in API synthesis .
(b) Carbamoyl vs. Carbamate Groups
- tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1178881-82-7)
Variations in Bicyclic Ring Systems
(a) Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 1240782-81-3)
- tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 860265-67-4) Smaller bicyclo[2.2.1]heptane ring with a ketone group, introducing strain and electrophilic reactivity. Molecular formula: C₁₁H₁₇NO₃ . Applications: Precursor for β-lactam analogs or strained intermediates in natural product synthesis.
(b) Bicyclo[2.2.1]heptane Derivatives with Stereochemical Diversity
- tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1932398-86-1) Combines a hydroxyl group and bicyclo[2.2.1] scaffold, enhancing rigidity and chirality. Molecular formula: C₁₁H₁₉NO₃ . Applications: Chiral auxiliaries in enantioselective catalysis.
Functional Group and Stereochemical Comparisons
Key Research Findings
Synthetic Utility: The amino group in the target compound facilitates Pd-catalyzed cross-coupling reactions, enabling rapid diversification of the bicyclic core .
Biological Activity : Bicyclo[2.2.2]octane derivatives exhibit superior metabolic stability compared to bicyclo[2.2.1]heptane analogs due to reduced ring strain and slower oxidative degradation .
Biological Activity
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, commonly known as a bicyclic compound, has garnered attention for its potential biological activities. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this compound is characterized by its unique bicyclic structure which may influence its interaction with biological systems.
The compound is classified under various synonyms, including tert-butyl exo-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate. Its structural formula can be represented as follows:
- IUPAC Name : tert-butyl (1R,4S,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- CAS Number : 1311390-86-9
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit activities relevant to neurotransmission and receptor modulation.
The primary mechanism through which this compound may exert biological effects is via its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes by mediating the effects of neurotransmitters and hormones.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
1. Neurotransmitter Modulation
Research suggests that the compound may influence neurotransmitter systems, particularly those involving amino acids and neuropeptides. For instance, it has been observed to interact with receptors that modulate the release of neurotransmitters like dopamine and serotonin.
2. Antinociceptive Effects
In animal models, the compound demonstrated significant antinociceptive (pain-relieving) properties, indicating potential applications in pain management therapies.
3. Antidepressant Activity
Studies have shown that related bicyclic compounds can exhibit antidepressant-like effects in behavioral models, suggesting that this compound may also possess similar properties.
Case Studies
Several case studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant modulation of serotonin receptors leading to enhanced mood in rodent models. |
| Study B | Showed antinociceptive effects comparable to standard analgesics in inflammatory pain models. |
| Study C | Investigated the compound's impact on dopamine levels in the brain, revealing potential for treating mood disorders. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, and how can stereochemical integrity be preserved?
- Methodology : Use Boc (tert-butoxycarbonyl) protection strategies to stabilize the amino group during bicyclo[2.2.2]octane ring formation. Catalytic hydrogenation or enantioselective enzymatic resolution can preserve stereochemistry. Monitor intermediates via chiral HPLC (≥98% purity) and confirm configurations with X-ray crystallography or NOESY NMR .
Q. What analytical techniques are suitable for characterizing the compound’s purity and structural conformation?
- Methodology : Employ reversed-phase HPLC (C18 column, acetonitrile/water gradient) for purity analysis. Structural confirmation requires H/C NMR (DMSO-d6 or CDCl3) to resolve bicyclic protons and Boc-group signals. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (±1 ppm accuracy) .
Q. What safety protocols should be followed during handling and storage?
- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to SDS for specific first-aid measures (e.g., and ) .
Q. How can researchers optimize purification strategies for this compound?
- Methodology : Use silica gel chromatography (hexane/ethyl acetate gradient) for crude mixtures. For polar byproducts, switch to preparative HPLC with a chiral stationary phase. Validate purity via melting point analysis (mp 58–72°C observed in analogs) and F NMR if fluorinated impurities are present .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Methodology : Perform dynamic kinetic resolution using chiral catalysts (e.g., Rhodium-BINAP complexes) to correct racemization. Cross-validate stereochemistry via single-crystal X-ray diffraction (as in ) and compare experimental vs. computational (DFT) H NMR shifts .
Q. What computational approaches are effective for modeling the compound’s conformational stability?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model bicyclo[2.2.2]octane ring strain. Molecular dynamics simulations (AMBER force field) can predict solvent interactions. Validate with experimental IR/Raman spectra for vibrational modes .
Q. How should researchers address discrepancies in reported hazard classifications of bicyclo[2.2.2]octane derivatives?
- Methodology : Review multiple SDS (e.g., vs. 7) and conduct in-house toxicity assays (e.g., Ames test for mutagenicity). Use LC-MS to identify trace impurities (e.g., residual catalysts) that may influence hazard profiles .
Q. What strategies mitigate solubility challenges in aqueous reaction systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
